molecular formula C9H9N3O3 B14061179 Benzoic acid, 4-azido-2-methoxy-, methyl ester CAS No. 87587-56-2

Benzoic acid, 4-azido-2-methoxy-, methyl ester

Katalognummer: B14061179
CAS-Nummer: 87587-56-2
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: YERBTTJZOUVQCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-azido-2-methoxy-, methyl ester is an organic compound with a complex structure that includes an azido group, a methoxy group, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-azido-2-methoxy-, methyl ester typically involves the introduction of the azido group into the benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2-methoxybenzoic acid methyl ester, is reacted with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-azido-2-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-azido-2-methoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a photoaffinity label in studying protein-ligand interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-azido-2-methoxy-, methyl ester involves the reactivity of the azido group. Upon exposure to UV light or heat, the azido group can undergo photolysis to generate reactive nitrene intermediates. These intermediates can insert into C-H or N-H bonds, leading to the formation of covalent bonds with target molecules. This property makes it useful in photoaffinity labeling and other applications where covalent modification of biomolecules is desired.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 4-methoxy-, methyl ester: Lacks the azido group, making it less reactive in certain applications.

    Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with the methoxy group in a different position, affecting its reactivity and properties.

    Benzoic acid, 4-methoxy-2-(methylamino)-, methyl ester: Contains a methylamino group instead of an azido group, leading to different chemical behavior.

Uniqueness

The presence of the azido group in benzoic acid, 4-azido-2-methoxy-, methyl ester imparts unique reactivity, particularly in photochemical and thermal reactions. This makes it a valuable compound for applications requiring specific covalent modifications and interactions.

Eigenschaften

CAS-Nummer

87587-56-2

Molekularformel

C9H9N3O3

Molekulargewicht

207.19 g/mol

IUPAC-Name

methyl 4-azido-2-methoxybenzoate

InChI

InChI=1S/C9H9N3O3/c1-14-8-5-6(11-12-10)3-4-7(8)9(13)15-2/h3-5H,1-2H3

InChI-Schlüssel

YERBTTJZOUVQCL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)N=[N+]=[N-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.